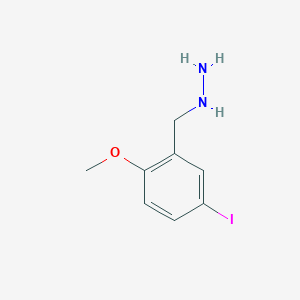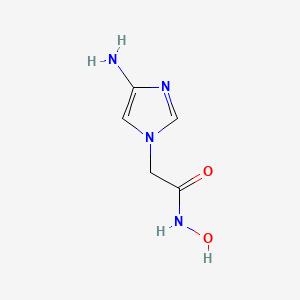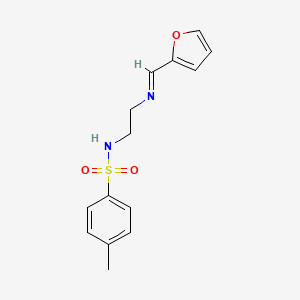
(5-Iodo-2-methoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-2-methoxybenzyl)hydrazine is an organic compound that features a benzyl group substituted with iodine and methoxy groups, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methoxybenzyl)hydrazine typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-2-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-2-methoxybenzyl)hydrazine
- (5-Iodo-2-methoxybenzyl)amine
- (5-Iodo-2-methoxybenzyl)alcohol
Uniqueness
(5-Iodo-2-methoxybenzyl)hydrazine is unique due to the presence of both iodine and hydrazine functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11IN2O |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
(5-iodo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
VOMFUKCRDDTQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)



![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)






![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

